3-Azido-1-(3-methylbenzyl)azetidine 3-Azido-1-(3-methylbenzyl)azetidine
Brand Name: Vulcanchem
CAS No.: 2097976-95-7
VCID: VC3117517
InChI: InChI=1S/C11H14N4/c1-9-3-2-4-10(5-9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3
SMILES: CC1=CC(=CC=C1)CN2CC(C2)N=[N+]=[N-]
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol

3-Azido-1-(3-methylbenzyl)azetidine

CAS No.: 2097976-95-7

Cat. No.: VC3117517

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

3-Azido-1-(3-methylbenzyl)azetidine - 2097976-95-7

Specification

CAS No. 2097976-95-7
Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
IUPAC Name 3-azido-1-[(3-methylphenyl)methyl]azetidine
Standard InChI InChI=1S/C11H14N4/c1-9-3-2-4-10(5-9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3
Standard InChI Key GBERNKXRKPQBBD-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2CC(C2)N=[N+]=[N-]
Canonical SMILES CC1=CC(=CC=C1)CN2CC(C2)N=[N+]=[N-]

Introduction

Structural Characterization

3-Azido-1-(3-methylbenzyl)azetidine is characterized by a distinctive four-membered azetidine ring containing three carbon atoms and one nitrogen atom, with an azido group (-N₃) positioned at carbon-3 and a 3-methylbenzyl substituent at the nitrogen position (N-1). The compound has the molecular formula C₁₁H₁₄N₄ and a molecular weight of approximately 202.26 g/mol. The four-membered azetidine ring creates significant ring strain, contributing to the compound's unique reactivity profile and making it valuable in synthetic chemistry applications.

The structure features three key components:

  • A four-membered azetidine heterocycle (central scaffold)

  • An azido functional group at position 3 of the ring

  • A 3-methylbenzyl group attached to the ring nitrogen

This compound is registered with the Chemical Abstracts Service (CAS) number 2097976-95-7, as documented in chemical databases .

Synthetic Approaches

Various synthetic methods can be employed to produce 3-Azido-1-(3-methylbenzyl)azetidine, drawing upon established techniques for azetidine ring formation and azide incorporation.

Ring-Closure Methods

One effective approach involves the cyclization of appropriate 1,3-amino alcohols through intramolecular displacement reactions. This strategy typically utilizes the following steps:

  • Preparation of a suitably functionalized 1,3-amino alcohol precursor

  • Activation of the hydroxyl group (commonly as a tosylate or mesylate)

  • Cyclization via intramolecular nucleophilic substitution

  • Introduction of the azido group at position 3

The cyclization reaction can proceed with high yields under optimized conditions. For instance, related azetidine compounds have been synthesized via intramolecular displacement of tosylates by tosylated nitrogens with yields reaching up to 92% .

Physical and Chemical Properties

Physical Characteristics

3-Azido-1-(3-methylbenzyl)azetidine typically exists as a colorless to pale yellow liquid or solid depending on purity and conditions. Its physical properties are summarized in Table 1.

Table 1: Physical Properties of 3-Azido-1-(3-methylbenzyl)azetidine
Property
------------------------------
Molecular Formula
Molecular Weight
Physical State
Solubility
CAS Number

Spectroscopic Profile

The spectroscopic characterization of 3-Azido-1-(3-methylbenzyl)azetidine can be accomplished through various analytical techniques. While specific data for this exact compound is limited in the provided sources, the spectral characteristics can be inferred from related azetidine compounds:

NMR Spectroscopy

NMR studies of similar azetidine compounds reveal characteristic patterns. The azetidine ring protons typically display distinct resonances in the ¹H NMR spectrum:

  • H-2 and H-4 protons exhibit chemical shifts in the range of δ 2.8-3.5 ppm

  • H-3 (adjacent to the azido group) shows a characteristic shift around δ 3.7-4.0 ppm

  • The methylbenzyl protons display typical aromatic resonances around δ 7.0-7.3 ppm

  • The methyl group of the methylbenzyl substituent typically resonates around δ 2.3-2.4 ppm

¹³C NMR spectroscopy would typically show the characteristic carbon signals of the azetidine ring in the range of δ 45-70 ppm, with the C-3 carbon bearing the azido group shifted downfield relative to the other ring carbons .

Infrared Spectroscopy

The infrared spectrum would be expected to show a characteristic strong absorption band for the azido group (-N₃) around 2100-2150 cm⁻¹, which is a diagnostic feature of organic azides .

Reactivity Profile

The reactivity of 3-Azido-1-(3-methylbenzyl)azetidine is dominated by two key structural elements: the strained four-membered azetidine ring and the highly reactive azido functional group.

Azide-Based Reactivity

The azido group is a versatile functional handle that can undergo various transformations:

  • Click Chemistry: The azido group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, making it valuable for bioconjugation and medicinal chemistry applications .

  • Reduction to Amines: The azido group can be selectively reduced to a primary amine under various conditions, including:

    • Hydrogenation with Pd/C

    • Staudinger reaction with triphenylphosphine

    • Reduction with dithiothreitol or TCEP

  • Thermal Reactions: Azides can undergo thermal decomposition to form nitrenes, which can insert into C-H bonds or participate in other reactions .

  • Photochemical Transformations: Photochemical activation of azides can generate nitrenes that participate in various transformations, as demonstrated in related azide chemistry .

Ring Strain-Derived Reactivity

The strained azetidine ring contributes significantly to the compound's reactivity:

  • Ring Opening Reactions: The azetidine ring can undergo nucleophilic ring-opening reactions, particularly at the C-3 position bearing the azido group.

  • Strain-Release Functionalization: The inherent strain in the four-membered ring can be harnessed for selective functionalization reactions .

  • Polymerization Potential: Azetidines can serve as monomers for polymerization reactions, though this has been less explored for azide-containing derivatives .

Applications in Synthetic Chemistry

3-Azido-1-(3-methylbenzyl)azetidine serves as a valuable building block in synthetic organic chemistry, with applications including:

As a Synthetic Intermediate

The compound functions as an important intermediate in the synthesis of complex molecules, particularly those requiring the incorporation of nitrogen-containing heterocycles. The presence of the azido group provides a valuable handle for further diversification.

Library Generation

The compound can serve as a scaffold for the generation of diverse chemical libraries:

  • Diversification at the azido position through click chemistry

  • Functionalization of the azetidine ring

  • Modification of the methylbenzyl group

This makes it valuable in medicinal chemistry and drug discovery programs focused on exploring novel chemical space .

Current Research Trends and Future Perspectives

Recent developments in the chemistry of azido-azetidines highlight several emerging trends:

Photochemical Applications

Recent research has explored the photochemical activation of azides to generate nitrenes for C-H insertion and other transformations. For instance, studies have investigated organic dye-sensitized nitrene generation from azides, which could be applicable to compounds like 3-Azido-1-(3-methylbenzyl)azetidine .

Stereoselective Synthesis

Modern approaches to azetidine synthesis emphasize stereocontrol, allowing access to specific stereoisomers with potential implications for biological activity and synthetic utility .

Strain-Release Chemistry

The exploitation of the ring strain in azetidines for selective functionalization represents a frontier in heterocyclic chemistry research, offering new routes to complex nitrogen-containing structures .

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